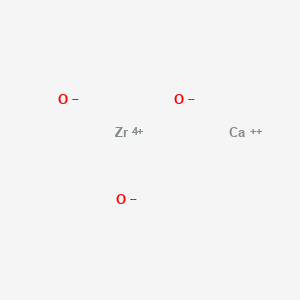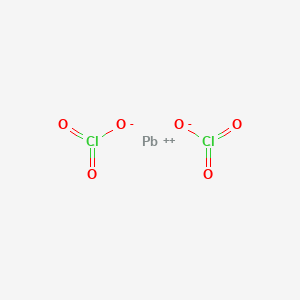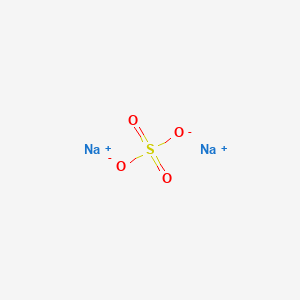
Calcium zirconium oxide
Übersicht
Beschreibung
Calcium zirconium oxide, also known as calcium zirconate, is a ceramic material with the chemical formula CaZrO₃. It is known for its high melting point, excellent thermal stability, and chemical resistance. This compound is widely used in various industrial applications, including ceramics, refractories, and electronics, due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium zirconium oxide can be synthesized through several methods:
Solid Phase Synthesis: This involves the calcination of a mixture of calcium carbonate (CaCO₃) and zirconium dioxide (ZrO₂) at temperatures ranging from 1300°C to 1500°C.
Electric Arc Fusion: A mixture of calcium carbonate and zirconium dioxide is subjected to electric arc fusion at temperatures between 2200°C and 2300°C.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination.
Hydrothermal Synthesis: This process involves the reaction of calcium and zirconium precursors in an aqueous solution under high pressure and temperature.
Coprecipitation: Calcium and zirconium salts are precipitated from a solution, followed by calcination to form the oxide.
Industrial Production Methods: The most promising method for industrial-scale production of this compound is solid-phase synthesis from a mixture of calcium carbonate and monoclinic zirconium dioxide. This method ensures the production of a homogeneous single-phase material by strictly observing the stoichiometric ratio, temperature, and holding time .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium zirconium oxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form different oxides.
Reduction: this compound can be reduced by calcium to produce zirconium and calcium oxide.
Substitution: It can undergo substitution reactions where calcium or zirconium atoms are replaced by other metal atoms.
Common Reagents and Conditions:
Oxidation: High temperatures and an oxygen-rich environment are required.
Reduction: Metallic calcium is used as a reducing agent at temperatures around 1023 K.
Substitution: Various metal salts can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Formation of higher oxides.
Reduction: Production of zirconium and calcium oxide.
Substitution: Formation of mixed metal oxides.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which calcium zirconium oxide exerts its effects is primarily through its structural and chemical properties:
Molecular Targets: The compound interacts with various metal ions and oxides, facilitating reactions such as oxidation and reduction.
Pathways Involved: The high thermal stability and chemical resistance of this compound allow it to withstand extreme conditions, making it effective in catalysis and other industrial processes.
Vergleich Mit ähnlichen Verbindungen
Calcium zirconium oxide is unique compared to other similar compounds due to its high melting point, excellent thermal stability, and chemical resistance. Similar compounds include:
Zirconium dioxide (ZrO₂): Known for its high strength and toughness, used in ceramics and electronics.
Calcium oxide (CaO): Used in cement production and as a desiccant.
Calcium titanate (CaTiO₃): Used in capacitors and as a dielectric material.
This compound stands out due to its combination of properties, making it suitable for a wide range of applications in various fields.
Eigenschaften
IUPAC Name |
calcium;oxygen(2-);zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.3O.Zr/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDMWYGPNPPHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ca+2].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO3Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149579 | |
| Record name | Calcium zirconium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11129-15-0 | |
| Record name | Calcium zirconium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011129150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium zirconium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium zirconium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4,7-Dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one](/img/structure/B78936.png)


![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

